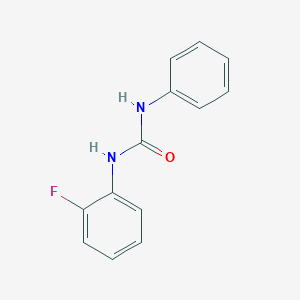
1-(2-Fluorophenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-phenylurea is a useful research compound. Its molecular formula is C13H11FN2O and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that 1-(2-Fluorophenyl)-3-phenylurea exhibits significant anticancer properties. It has been investigated for its inhibitory effects on key kinases involved in cancer progression, such as Raf1 and JNK1. Molecular docking studies suggest that this compound can effectively bind to the active sites of these kinases, which may lead to its anticancer activity.
Case Study: Inhibition of Cancer Cell Lines
- A study demonstrated that derivatives of this compound showed potent cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The half-maximal inhibitory concentration (IC50) values were determined to assess potency, revealing that some derivatives achieved IC50 values in the low micromolar range, indicating strong growth inhibition .
Pharmacological Applications
The compound is also related to other pharmacologically active substances. For instance, it has been linked to analogs of ketamine, such as 2-fluorodeschloroketamine, which is noted for its dissociative anesthetic properties. Although detailed pharmacological profiles are still being elucidated, initial findings suggest similarities in effects compared to ketamine.
Propriétés
Numéro CAS |
13114-89-1 |
|---|---|
Formule moléculaire |
C13H11FN2O |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |
Clé InChI |
RHYFYHWIDOXPHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Key on ui other cas no. |
13114-89-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















